molecular formula C21H16N6O2S B2743767 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine CAS No. 899725-48-5

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine

Cat. No.: B2743767
CAS No.: 899725-48-5
M. Wt: 416.46
InChI Key: ZCHPHJGHCYHEKG-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine (CAS 899725-48-5) is a high-purity chemical compound offered for scientific research and development. This complex molecule, with the molecular formula C21H16N6O2S and a molecular weight of 416.46 g/mol, belongs to the class of 1,2,3-triazolo[1,5-a]quinazoline derivatives, which are recognized for their significant potential in medicinal chemistry . Compounds within this structural class have been investigated for their binding affinity to central nervous system (CNS) targets, including benzodiazepine and adenosine receptors, making them valuable tools for neuroscience research and the development of neuropharmacological agents . Furthermore, fused 1,2,3-triazole heterocycles analogous to this core structure are of great interest in drug discovery, with applications explored in areas such as c-Met kinase inhibition for oncology research . Researchers utilize this and related triazoloquinazoline scaffolds to study enzyme interactions, cellular pathways, and receptor mechanisms. This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHPHJGHCYHEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroaniline to Azide Conversion

The synthesis begins with substituted 2-nitroanilines (2a-i ), which are converted to 2-nitroaryl azides (3a-i ) using tert-butyl nitrite and trimethylsilyl azide under mild conditions. This method avoids toxic sodium azide and improves safety compared to classical protocols.

Reaction Conditions :

  • Reagents : tert-Butyl nitrite (1.2 eq), trimethylsilyl azide (1.5 eq)
  • Solvent : Dichloromethane (0°C to room temperature)
  • Yield : 75–92%

Copper-Free Click Cycloaddition

The azides undergo a [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form triazole intermediates (4a-i ). Microwave irradiation (100–120°C, 300 W) enhances reaction efficiency, achieving yields up to 98% without copper catalysts.

Optimized Protocol :

Parameter Value
Alkyne DMAD (2 eq)
Solvent Neat
Temperature 100–120°C (MW)
Catalyst None
Yield 40–98%

Catalytic Hydrogenation and Cyclization

Triazole intermediates (4a-i ) are reduced using hydrogen gas generated via water electrolysis over a Pd/Al₂O₃ catalyst (5% wt). This step simultaneously reduces nitro groups and induces cyclization to form the triazolo[1,5-a]quinazolin-4(5H)-one core (5a-e ).

Key Conditions :

  • Catalyst : Pd/Al₂O₃ (5% wt)
  • Pressure : 1 atm H₂
  • Yield : 70–85%

Benzenesulfonyl Group Introduction

Sulfonylation at Position 3

The quinazoline core undergoes sulfonylation using benzenesulfonyl chloride. This reaction is typically performed in anhydrous dichloromethane with a base like triethylamine to scavenge HCl.

Procedure :

  • Dissolve triazoloquinazoline (5c , 1 eq) in DCM.
  • Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 12 h at room temperature.
  • Quench with ice water and extract with DCM.
    Yield : 82–90%

Phenylhydrazine Functionalization at Position 5

Nucleophilic Aromatic Substitution

The 5-chloro intermediate (6 ) reacts with phenylhydrazine in ethanol under reflux. Potassium carbonate facilitates deprotonation, enhancing nucleophilicity.

Optimized Conditions :

  • Reagents : Phenylhydrazine (1.5 eq), K₂CO₃ (2 eq)
  • Solvent : Ethanol
  • Temperature : 80°C, 8 h
  • Yield : 68–75%

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A streamlined approach combines triazole formation, sulfonylation, and hydrazine attachment in a single reactor. This method uses microwave-assisted steps to reduce purification needs.

Advantages :

  • Time Efficiency : 6–8 h total vs. 24–48 h for stepwise synthesis.
  • Yield Improvement : 65–78% overall.

Sustainable Derivatization

Recent protocols replace dimethyl sulfate with dimethyl carbonate for N-methylation, reducing toxicity. Reaction at 140°C in a closed vessel achieves 78% yield.

Analytical and Spectroscopic Validation

Structural Confirmation

  • NMR : Distinct signals for benzenesulfonyl (δ 7.5–8.1 ppm, aromatic protons) and hydrazine NH (δ 5.2 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₁H₁₆N₆O₂S: 416.46; observed: 416.45.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.3 min.

Challenges and Optimization Opportunities

Solubility Issues

The carboxylic acid intermediates exhibit poor solubility, complicating purification. Switching to ester-protected derivatives (e.g., methyl esters) improves processability.

Catalyst Recycling

Pd/Al₂O₃ catalysts lose activity after 3 cycles (yield drop from 85% to 62%). Immobilized ionic liquid supports are under investigation to enhance reusability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine can inhibit cell proliferation in cancer cell lines. A specific derivative demonstrated significant cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been reported to show effectiveness against various pathogens, including bacteria and fungi. For example, certain synthesized derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of quinazoline derivatives. A series of compounds derived from similar scaffolds demonstrated significant inhibition of inflammatory responses in animal models .

Synthetic Methodologies

Various synthetic approaches have been developed to create this compound and its derivatives:

One-Pot Synthesis

A notable method involves a one-pot synthesis that efficiently forms the triazoloquinazoline scaffold. This method allows for the simultaneous formation of multiple bonds without isolating intermediates, enhancing yield and reducing reaction times .

Coupling Reactions

Another approach includes coupling reactions with different hydrazines or sulfonyl chlorides to modify the compound's biological activity. These reactions have been optimized to ensure high yields and purity of the final products .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Abdelkhalek et al. (2024)AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 µM .
Azzam et al. (2024)AntimicrobialExhibited potent activity against Klebsiella pneumoniae, suggesting potential as an antibacterial agent .
MDPI Research (2017)Anti-inflammatoryHighlighted efficacy in reducing edema in animal models by up to 36% .

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Chloro-Substituted Triazoloquinazolines

  • 1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone (CAS: 904581-04-0) Molecular Formula: C23H16ClN5O3S Key Differences: Incorporates a chloro substituent at position 7 and an ethanone group.
  • 5-Chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline (CAS: 872197-91-6)

    • Molecular Formula : C16H10ClN5O2S
    • Key Differences : Lacks the phenylhydrazine moiety, reducing hydrogen-bonding capacity. The chloro substituent at position 5 may influence regioselectivity in reactions .

Bromophenyl and Trifluoromethyl Derivatives

  • 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole (ChemDiv ID: C680-0678)

    • Molecular Formula : C23H16BrN5
    • Key Differences : Bromine’s bulky size and inductive effects may hinder enzymatic degradation. The dihydroindole group introduces rigidity, possibly affecting target binding .
  • 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(3-methoxyphenyl)piperazine (CAS: 893789-64-5)

    • Molecular Formula : C28H22ClF3N6O
    • Key Differences : The trifluoromethyl group enhances metabolic resistance and hydrophobicity, while the piperazine moiety improves solubility .

Ethoxyphenylamine and Sulfonyl Variants

Triazolo-Fused Heterocycles Beyond Quinazoline

  • [1,2,3]Triazolo[1,5-a]pyrazines

    • Example : 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines
    • Key Differences : Pyrazine rings instead of quinazoline reduce aromaticity, affecting π-stacking. These compounds act as sigma receptor modulators and β-secretase inhibitors .
  • Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Key Differences: Sulfur-containing thieno rings enhance electron delocalization. These derivatives showed low anticancer activity in vitro, suggesting quinazoline cores may be more potent .

Structural and Functional Analysis

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Notable Substituents Solubility Predictors
Target Compound 500.57 Benzenesulfonyl, phenylhydrazine Moderate (polar groups)
Chloro-substituted (CAS: 904581-04-0) 477.92 Chloro, ethanone Low (lipophilic Cl)
Bromophenyl (C680-0678) 466.32 Bromophenyl, dihydroindole Very low (bulky Br)
Trifluoromethyl (CAS: 893789-64-5) 562.96 CF3, piperazine Moderate (piperazine)

Biological Activity

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16N6O2S
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 899725-48-5
  • Structural Features : The compound contains a triazole ring and a phenylhydrazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzene sulfonamide have been synthesized and evaluated for their effectiveness against various bacterial strains. The triazole linker is particularly effective in enhancing the binding affinity to target enzymes like carbonic anhydrase (CA), which is crucial in many physiological processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundMRSATBD

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been linked to its ability to inhibit specific pathways involved in inflammation. Studies suggest that the incorporation of triazole rings can modulate inflammatory responses by interfering with cytokine signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Carbonic Anhydrase Inhibition : The triazole moiety acts as a potent inhibitor for different isoforms of carbonic anhydrase, which plays a critical role in maintaining acid-base balance and facilitating gas exchange in tissues .
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to regulate oxidative stress by modulating ROS levels in cells, thus contributing to their protective effects against cellular damage .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the target compound revealed that modifications at specific positions significantly enhanced antimicrobial activity against resistant strains such as MRSA. The study emphasized structure-activity relationships (SAR) that guide further optimization of these compounds for therapeutic use .

Study 2: Toxicological Assessment

Toxicological evaluations indicate that while phenylhydrazine derivatives can exhibit beneficial effects, they also pose risks related to oxidative stress and hemolytic anemia. Long-term exposure studies in animal models have shown reversible hematological changes at certain dosages .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine?

The synthesis typically involves heterocyclization and oxidative cyclization of quinazoline precursors. For example, hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) react with reagents like diphenyl-N-cyanodithioimidocarbonate under acidic conditions to form the triazoloquinazoline core. Subsequent benzenesulfonyl group introduction requires sulfonation or coupling reactions. Critical factors include reaction temperature, solvent choice (e.g., ethanol with triethylamine), and stoichiometric control to avoid side products like hydrolyzed pyrimidine fragments .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

1H NMR is critical for identifying proton environments:

  • The benzenesulfonyl group shows distinct aromatic proton splitting (δ 7.45–8.05 ppm).
  • The triazoloquinazoline core exhibits characteristic peaks for NH (δ ~11.8 ppm) and methyl/methoxy substituents (δ 2.92–3.34 ppm).
  • Hydrazine-linked protons (N–H) appear as broad singlets. Cross-validation with 13C NMR (e.g., carbonyl carbons at δ ~168 ppm) and LC-MS (m/z matching molecular weight) ensures structural accuracy .

Q. What safety protocols are essential during synthesis?

Key precautions include:

  • Avoiding exposure to ignition sources (sparks, open flames) due to thermal instability of intermediates.
  • Using fume hoods for handling volatile reagents (e.g., triethylamine).
  • Adhering to institutional chemical hygiene plans for waste disposal and emergency procedures .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazoloquinazoline derivatives?

Yield optimization requires:

  • Temperature control : Reflux in ethanol at 80°C improves cyclization efficiency.
  • Catalyst screening : Triethylamine enhances nucleophilic attack during heterocyclization.
  • Purification techniques : Recrystallization from ethanol or methanol minimizes impurities. For example, 5-cyclopentyl derivatives achieve 39.5% yield under optimized conditions .

Q. Table 1. Representative Yields and Conditions for Triazoloquinazoline Derivatives

CompoundYield (%)Key Conditions
5-Cyclopentyl derivative39.5Reflux in ethanol, 80°C, 5 hr
2-(3-Methoxyphenyl) analog42.0TEA catalyst, ice-cold HCl workup

Q. How can hydrolytic cleavage of the pyrimidine ring be mitigated during synthesis?

Hydrolysis of ester groups (e.g., 4-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acid) often leads to pyrimidine ring cleavage. To prevent this:

  • Use protecting groups (e.g., tert-butyl esters) for carboxylic acid moieties.
  • Avoid prolonged exposure to aqueous acidic/alkaline conditions.
  • Replace ester intermediates with stable alternatives (e.g., amides) .

Q. What strategies validate the anti-inflammatory activity of this compound?

  • In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
  • Structural analogs : Compare activity with carboxy-containing quinazolines, which show moderate anti-inflammatory effects (IC50 ~10–50 µM).
  • Docking studies : Model interactions with prostaglandin synthase to guide structural modifications (e.g., adding sulfonyl groups for enhanced binding) .

Q. How are crystallographic studies used to resolve structural ambiguities?

Single-crystal X-ray diffraction confirms:

  • Planarity of the triazoloquinazoline core.
  • Dihedral angles between substituents (e.g., phenoxy groups at 59.3° relative to the core).
  • Hydrogen-bonding networks (e.g., N–H···O dimers stabilizing the lattice) .

Q. Key Methodological Takeaways

  • Synthesis : Prioritize heterocyclization conditions and protective group strategies to avoid side reactions.
  • Characterization : Combine NMR, LC-MS, and crystallography for unambiguous structural confirmation.
  • Biological Evaluation : Use iterative assays and computational modeling to refine activity.

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